molecular formula C21H22Cl3N3O4S B2962048 2-(2,4-dichlorophenoxy)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)acetamide hydrochloride CAS No. 1321666-17-4

2-(2,4-dichlorophenoxy)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)acetamide hydrochloride

Cat. No. B2962048
CAS RN: 1321666-17-4
M. Wt: 518.83
InChI Key: RKIBBMQZKMPLJF-UHFFFAOYSA-N
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Description

The compound appears to contain elements of 2,4-dichlorophenoxyacetic acid (2,4-D), a common herbicide . It also seems to contain elements of a benzo-d-thiazol group, which is a common motif in pharmaceutical chemistry .


Molecular Structure Analysis

The molecular structure would likely be complex, given the presence of multiple aromatic rings and functional groups. The 2,4-dichlorophenoxy group would likely contribute to the overall polarity of the molecule .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the aromatic rings could potentially undergo electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its complex structure and the presence of multiple functional groups. For example, the presence of the 2,4-dichlorophenoxy group could potentially increase the compound’s water solubility .

Scientific Research Applications

Synthesis and Chemical Reactivity

The synthesis of novel compounds involves intricate chemical reactions that provide a pathway to structurally diverse libraries. For instance, the use of 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride in alkylation and ring closure reactions generates a variety of structurally diverse compounds, highlighting the role of dimethylamino compounds in facilitating chemical transformations (G. Roman, 2013). Similarly, the synthesis of N-(5-aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide derivatives showcases the application of carbodiimide condensation in creating novel compounds, which are crucial for the development of new therapeutic agents (P. Yu et al., 2014).

Antimicrobial and Antifungal Activities

The antimicrobial and antifungal activities of novel compounds are pivotal in the search for new therapeutic agents. The synthesis of 4-oxo-thiazolidine derivatives and their subsequent evaluation for antimicrobial activities exemplify this application. These compounds, derived from ethyl (4-chlorophenoxy)acetate, exhibit significant antimicrobial potential, suggesting their utility in developing new antimicrobial agents (H. Patel, B. Mistry, K. R. Desai, 2009).

Antitumor and Anti-Inflammatory Properties

The exploration of novel compounds for antitumor and anti-inflammatory properties is a crucial area of pharmaceutical research. The synthesis of new N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, which are evaluated for their antitumor activity against human tumor cell lines, demonstrates the potential of these compounds in cancer therapy. Notably, some derivatives exhibit considerable anticancer activity, highlighting the importance of such research in discovering new therapeutic options (L. Yurttaş, Funda Tay, Ş. Demirayak, 2015).

Analgesic Effects

The development of analgesic compounds is another significant application of scientific research. The synthesis of (3,3-dipropyl-6,7-dimethoxy-3,4-dihydroisoquinolin-1(2H)-ylidene)-acetamide hydrochlorides and their evaluation for analgesic effects reveal the potential of these compounds as pain relievers. Some of these hydrochlorides exhibit analgesic effects comparable to those of sodium metamizole, underscoring the importance of such studies in identifying new analgesic agents (A. S. Yusov et al., 2019).

Safety and Hazards

The safety and hazards associated with this compound would depend on a variety of factors, including its specific chemical structure, its intended use, and how it is handled. Without specific information, it’s difficult to provide a detailed safety analysis .

properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21Cl2N3O4S.ClH/c1-25(2)5-6-26(20(27)12-30-16-4-3-13(22)9-14(16)23)21-24-15-10-17-18(11-19(15)31-21)29-8-7-28-17;/h3-4,9-11H,5-8,12H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKIBBMQZKMPLJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C1=NC2=CC3=C(C=C2S1)OCCO3)C(=O)COC4=C(C=C(C=C4)Cl)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22Cl3N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

518.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-dichlorophenoxy)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)acetamide hydrochloride

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